Acetato de medroxiprogesterona

Descripción general

Descripción

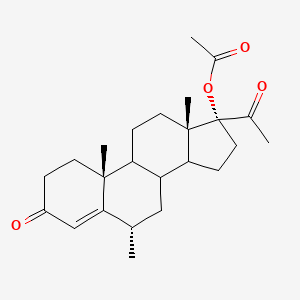

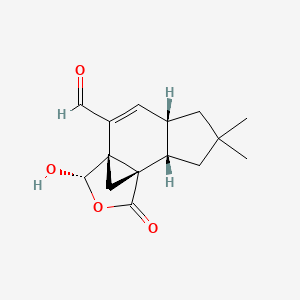

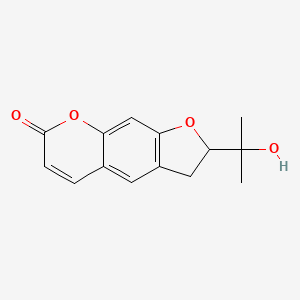

Medroxyprogesterone acetate: is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. Medroxyprogesterone acetate is known for its progestogenic activity, which means it mimics the effects of progesterone in the body. It is commonly used to treat conditions such as abnormal uterine bleeding, amenorrhea, and as a part of hormone replacement therapy.

Aplicaciones Científicas De Investigación

Medroxyprogesterone acetate has a wide range of scientific research applications:

Biology: It is studied for its effects on cellular processes and hormone regulation.

Medicine: Medroxyprogesterone acetate is extensively used in hormonal therapies, including contraception, treatment of endometriosis, and hormone replacement therapy

Mecanismo De Acción

Medroxyprogesterone acetate exerts its effects by mimicking the action of progesterone. It binds to progesterone receptors in target tissues, such as the uterus, ovaries, and mammary glands. This binding inhibits the secretion of gonadotropins, preventing follicular maturation and ovulation . Additionally, it causes the thickening of cervical mucus, which acts as a barrier to sperm penetration .

Actividad Biológica

Medroxyprogesterone acetate has a variety of biological activities, depending on the tissue in which it is present. In the uterus, Medroxyprogesterone acetate induces uterine contractions, which can lead to the expulsion of a fertilized egg. In the ovary, Medroxyprogesterone acetate suppresses the release of follicle-stimulating hormone and luteinizing hormone, which can inhibit ovulation.

Biochemical and Physiological Effects

Medroxyprogesterone acetate has a variety of biochemical and physiological effects, depending on the tissue in which it is present. In the uterus, Medroxyprogesterone acetate increases the production of prostaglandins, which can lead to uterine contractions. In the ovary, Medroxyprogesterone acetate suppresses the release of gonadotropin-releasing hormone, which in turn suppresses the release of follicle-stimulating hormone and luteinizing hormone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Medroxyprogesterone acetate has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, Medroxyprogesterone acetate is not very stable in solution and can be degraded by light and heat. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Direcciones Futuras

The future of Medroxyprogesterone acetate research is bright. Future research will likely focus on the use of Medroxyprogesterone acetate in combination with other hormones or drugs to improve its efficacy and safety in the treatment of various medical conditions. Additionally, further research will be conducted to explore the potential of Medroxyprogesterone acetate in the treatment of cancer, as well as its potential use in fertility treatments. Other future directions may include the development of new delivery systems for Medroxyprogesterone acetate, such as transdermal patches and implants, as well as the development of new formulations of Medroxyprogesterone acetate with improved pharmacokinetic and pharmacodynamic properties. Finally, research will continue to explore the potential of Medroxyprogesterone acetate as an adjuvant therapy for various medical conditions, such as endometriosis and menstrual disorders.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Medroxyprogesterone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver through hydroxylation, a process involving the enzyme Cytochrome P450 3A4 . This interaction plays a crucial role in the drug’s bioavailability and its overall effect on the body.

Cellular Effects

Medroxyprogesterone acetate has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells . This is achieved through the up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade .

Molecular Mechanism

The molecular mechanism of Medroxyprogesterone acetate involves its binding to progesterone and glucocorticoid receptors . It inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation, and causes thickening of cervical mucus . These actions contribute to its contraceptive effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Medroxyprogesterone acetate change over time. For instance, the concentration of Medroxyprogesterone acetate decreases exponentially until it becomes undetectable between 120-200 days following injection . This suggests that the drug’s effects on cellular function may diminish over time.

Dosage Effects in Animal Models

In animal models, the effects of Medroxyprogesterone acetate vary with different dosages. For instance, in dogs and cats, it is used to control the reproductive cycle. Prolonged treatment or excessively high doses can lead to a variety of systemic disorders, including mammary tumors and diabetes mellitus .

Metabolic Pathways

Medroxyprogesterone acetate is involved in several metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation . The Cytochrome P450 3A4 enzyme plays a significant role in this process .

Transport and Distribution

Medroxyprogesterone acetate is transported and distributed within cells and tissues. It is administered orally, sublingually, or through intramuscular or subcutaneous injection . Once in the body, it binds to albumin, with a protein binding rate of 88% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of medroxyprogesterone acetate involves several steps:

Ketalation: 17 alpha-hydroxyprogesterone reacts with ethylene glycol in the presence of para-toluenesulfonic acid to form a ketal.

Epoxidation: The ketal undergoes an epoxidation reaction with a peroxyacetic acid solution of anhydrous sodium acetate to form an epoxide.

Grignard Reaction: The epoxide reacts with methylmagnesium bromide, followed by hydrolysis with dilute sulfuric acid to form a Grignard product.

Deprotection: The Grignard product is hydrolyzed with glacial acetic acid to remove the protective groups, yielding 5 alpha, 17 alpha-dihydroxy-6 beta-methyl progesterone.

Hydrogenation: The compound undergoes hydrogenation translocation with hydrogen chloride to form 6 alpha-methyl-17 alpha-hydroxyprogesterone.

Acetylation: Finally, the compound is acetylated with acetic acid and acetic anhydride to produce medroxyprogesterone acetate.

Industrial Production Methods: The industrial production of medroxyprogesterone acetate follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of precious metal catalysts like palladium on carbon, reducing costs and improving safety .

Análisis De Reacciones Químicas

Types of Reactions: Medroxyprogesterone acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparación Con Compuestos Similares

Medroxyprogesterone acetate is compared with other progestins and progesterone derivatives:

Progesterone: The natural hormone with similar progestogenic activity but a shorter half-life.

Levonorgestrel: Another synthetic progestin used in contraceptives, known for its high potency.

Norethindrone: A synthetic progestin used in oral contraceptives and hormone replacement therapy.

Uniqueness: Medroxyprogesterone acetate is unique due to its long half-life and strong binding affinity to progesterone receptors, making it highly effective in long-term contraceptive formulations .

Propiedades

| { "Design of the Synthesis Pathway": "Medroxyprogesterone acetate can be synthesized by the reaction of progesterone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Progesterone", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Progesterone is dissolved in a solvent such as chloroform or acetone.", "Acetic anhydride is added to the solution.", "A small amount of catalyst, such as sulfuric acid, is added to the mixture.", "The mixture is heated to a temperature between 100-120°C for several hours.", "The reaction mixture is cooled and then poured into a large volume of water.", "The precipitate that forms is filtered and washed with water.", "The resulting solid is recrystallized from a suitable solvent to obtain pure medroxyprogesterone acetate." ] } | |

Número CAS |

71-58-9 |

Fórmula molecular |

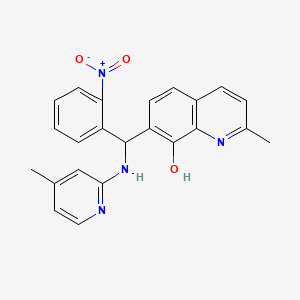

C24H34O4 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1 |

Clave InChI |

PSGAAPLEWMOORI-XUSCINHXSA-N |

SMILES isomérico |

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

SMILES canónico |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Apariencia |

White to off-white crystalline powder. |

melting_point |

405 to 408 °F (NTP, 1992) |

Otros números CAS |

71-58-9 |

Descripción física |

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

less than 1 mg/mL at 73 °F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione 6 alpha Methyl 17alpha hydroxyprogesterone Acetate 6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate Curretab Cycrin Depo Medroxyprogesterone Acetate Depo Provera Depo-Medroxyprogesterone Acetate Depo-Provera DepoProvera Farlutal Gestapuran Medroxyprogesterone 17 Acetate Medroxyprogesterone 17-Acetate Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer Medroxyprogesterone 17-Acetate, (6 beta)-Isomer Medroxyprogesterone Acetate Perlutex Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- Provera Veramix |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)

![n-[3-(3-{4-[(Dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1676087.png)